molecular formula C20H30O5 B1673280 Kamebakaurin CAS No. 73981-34-7

Kamebakaurin

Cat. No.: B1673280
CAS No.: 73981-34-7
M. Wt: 350.4 g/mol
InChI Key: WHSUEVLJUHPROF-NGMGQJSWSA-N
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Description

Kamebakaurine is a diterpenoid that exhibits anti-cancer and anti-inflammatory activities . It is a natural compound that falls under the category of Diterpenoids .


Molecular Structure Analysis

Kamebakaurine has a molecular formula of C20H30O5 and a molecular weight of 350.44900 . It’s important to note that the exact 3D structure and conformation could influence its interactions and function.


Physical and Chemical Properties Analysis

Kamebakaurine is a powder with a molecular weight of 350.44900. It has a density of 1.3g/cm3, a boiling point of 563.5ºC at 760 mmHg, and a melting point of 7ºC .

Scientific Research Applications

Inhibition of NF-κB Activation

Kamebakaurin, identified from numerous medicinal plants, is a kaurane diterpene that has shown potential in the treatment of inflammation and cancer. It has been demonstrated to be a potent inhibitor of the activation of the transcription factor NF-κB, which plays a central role in the regulation of apoptosis and immune responses. This compound directly targets the DNA-binding activity of the p50 subunit of NF-κB, preventing the activation of NF-κB by various stimuli in different cell types without affecting the degradation of IκB-α or nuclear translocation of NF-κB. This inhibition leads to the prevention of the expression of antiapoptotic NF-κB target genes and sensitizes cells to induced apoptosis, making it a valuable candidate for intervening in NF-κB-dependent pathological conditions (Lee, Koo, Hwang, & Lee, 2002).

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective effects. It has been found to ameliorate acetaminophen-induced hepatotoxicity by inhibiting lipid peroxidation and the inflammatory response in mice. Pretreatment with this compound reduced the magnitude of increases in plasma levels of hepatic injury markers, lipid peroxidation, and inflammatory response, demonstrating its capacity to protect the liver from acetaminophen-induced damage (Yoshioka et al., 2017).

Inhibition of TAK1 in Dendritic Cells

Research has shown that this compound can inhibit the kinase activity of TAK1 (transforming growth factor-beta-activated kinase 1) in dendritic cells, which is followed by the inhibition of downstream signaling cascades such as IKK phosphorylation-IκBα degradation and nuclear translocation of NF-κB. This inhibition suggests that TAK1 might be a direct molecular target of this compound, providing a basis for its anti-cancer and anti-inflammatory activities (Kim et al., 2013).

Anti-Inflammatory Effects in Animal Models

This compound has demonstrated anti-inflammatory activity in both in vitro and in vivo models. It has been shown to dose-dependently inhibit the expression of inflammatory NF-KB target genes and the production of inflammatory mediators in LPS-stimulated cells. Furthermore, it has suppressed inflammation in an air pouch model and adjuvant arthritis model in animals, indicating its potential as a therapeutic intervention for NF-KB-dependent pathological conditions like inflammation (Lee et al., 2004).

Mechanism of Action

Target of Action

Kamebakaurine, a natural compound isolated from Isodon japonicus, primarily targets the Nuclear Factor-kappa B (NF-κB) p50 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Kamebakaurine exerts its effects by directly inhibiting the DNA-binding activity of NF-κB p50 . This inhibition prevents NF-κB from promoting the transcription of genes involved in inflammation and cell survival, thereby mitigating these processes .

Biochemical Pathways

Kamebakaurine affects several biochemical pathways. It has been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase pathways in activated microglial cells . These pathways are involved in cellular responses to a variety of stress signals, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and they regulate cell functions such as inflammation, differentiation, cell growth, and apoptosis .

Result of Action

Kamebakaurine has demonstrated several therapeutic effects. It has the ability to protect the liver from Acetaminophen (APAP)-induced hepatotoxicity , presumably by both inhibiting the inflammatory response and oxidative stress . Additionally, Kamebakaurine inhibits the expression of hypoxia-inducible factor-1α (HIF-1α) and its target genes , conferring antitumor activity .

Safety and Hazards

Kamebakaurine is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Kamebakaurine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Kamebakaurine inhibits the DNA-binding activity of nuclear factor-kappa B (NF-κB) p50, which is pivotal in regulating immune response and inflammation . Additionally, Kamebakaurine inhibits the expression of hypoxia-inducible factor-1 alpha and its target genes, conferring its anti-tumor activity . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.

Cellular Effects

Kamebakaurine exerts significant effects on various cell types and cellular processes. It has been shown to protect liver cells from acetaminophen-induced hepatotoxicity by inhibiting inflammatory responses and oxidative stress . In cancer cells, Kamebakaurine inhibits cell proliferation and induces apoptosis by modulating cell signaling pathways such as the nuclear factor-kappa B pathway . Furthermore, Kamebakaurine affects gene expression and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties.

Molecular Mechanism

The molecular mechanism of Kamebakaurine involves several key interactions at the molecular level. Kamebakaurine binds directly to the nuclear factor-kappa B p50 subunit, inhibiting its DNA-binding activity and subsequent transcription of pro-inflammatory genes . Additionally, Kamebakaurine inhibits the c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase pathways in activated microglial cells, reducing neuroinflammation . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kamebakaurine have been observed to change over time. Kamebakaurine exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods or under specific conditions such as exposure to light . Long-term studies have shown that Kamebakaurine maintains its anti-inflammatory and anti-cancer effects in both in vitro and in vivo models, although the extent of these effects may vary with time.

Dosage Effects in Animal Models

The effects of Kamebakaurine vary with different dosages in animal models. At lower doses, Kamebakaurine exhibits hepatoprotective and anti-inflammatory effects without significant toxicity . At higher doses, Kamebakaurine may induce adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Kamebakaurine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . Kamebakaurine also affects metabolic flux and metabolite levels, contributing to its overall biological activity. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving Kamebakaurine.

Transport and Distribution

Kamebakaurine is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in target tissues such as the liver and cancerous tissues, where it exerts its therapeutic effects . The localization and accumulation of Kamebakaurine are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of Kamebakaurine plays a significant role in its activity and function. Kamebakaurine is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Post-translational modifications and targeting signals may direct Kamebakaurine to specific cellular compartments, enhancing its therapeutic potential.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Kamebakaurine involves the conversion of a suitable starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3-methoxycinnamic acid", "Methyl iodide", "Sodium hydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Potassium permanganate", "Sodium bisulfite", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Step 1: Methylation of 4-hydroxy-3-methoxycinnamic acid with methyl iodide and sodium hydride in diethyl ether to form methyl 4-methoxy-3-methoxycinnamate", "Step 2: Reduction of methyl 4-methoxy-3-methoxycinnamate with sodium borohydride in methanol to form methyl 4-methoxycinnamate", "Step 3: Oxidation of methyl 4-methoxycinnamate with potassium permanganate in sulfuric acid to form methyl 3,4-dimethoxycinnamate", "Step 4: Reduction of methyl 3,4-dimethoxycinnamate with sodium bisulfite in water to form 3,4-dimethoxycinnamic acid", "Step 5: Esterification of 3,4-dimethoxycinnamic acid with ethanol and sulfuric acid to form ethyl 3,4-dimethoxycinnamate", "Step 6: Alkylation of ethyl 3,4-dimethoxycinnamate with methyl iodide and sodium hydride in diethyl ether to form ethyl 3-methoxy-4-methylcinnamate", "Step 7: Hydrolysis of ethyl 3-methoxy-4-methylcinnamate with hydrochloric acid to form 3-methoxy-4-methylcinnamic acid", "Step 8: Decarboxylation of 3-methoxy-4-methylcinnamic acid with sodium hydroxide in water to form Kamebakaurine" ] }

CAS No.

73981-34-7

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2R,4R,8S,9R,10S,16S)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one

InChI

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1

InChI Key

WHSUEVLJUHPROF-NGMGQJSWSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H](C34[C@H]2CCC([C@@H]3O)C(=C)C4=O)O)CO)O)C

SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R)
kamebakaurin

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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